(R)-2-Ethylpyrrolidine hydrochloride
Overview
Description
®-2-Ethylpyrrolidine hydrochloride is a chiral compound with significant importance in various fields of chemistry and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its applications in asymmetric synthesis and as a building block in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethylpyrrolidine hydrochloride typically involves the enantioselective reduction of 2-ethylpyrrole. One common method is the catalytic hydrogenation of 2-ethylpyrrole using a chiral catalyst under mild conditions. The reaction is carried out in the presence of hydrogen gas at a controlled temperature and pressure to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-Ethylpyrrolidine hydrochloride often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced chiral catalysts allows for efficient and scalable production. The final product is then purified through crystallization or distillation to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Ethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of ®-2-Ethylpyrrolidine.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-2-Ethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: It serves as a precursor in the synthesis of biologically active molecules and natural products.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is employed in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. Its chiral nature allows it to interact selectively with other chiral molecules, enhancing the enantioselectivity of reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Ethylpyrrolidine hydrochloride: The enantiomer of ®-2-Ethylpyrrolidine hydrochloride.
2-Methylpyrrolidine hydrochloride: A similar compound with a methyl group instead of an ethyl group.
2-Propylpyrrolidine hydrochloride: A similar compound with a propyl group instead of an ethyl group.
Uniqueness
®-2-Ethylpyrrolidine hydrochloride is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric synthesis and chiral recognition. Its ability to act as a chiral auxiliary and its high enantioselectivity make it a valuable compound in various chemical and pharmaceutical applications.
Biological Activity
(R)-2-Ethylpyrrolidine hydrochloride is a chiral organic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its interactions with molecular targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a five-membered ring containing four carbon atoms and one nitrogen atom, with an ethyl group attached to the second carbon. The (R) designation indicates its specific enantiomeric configuration, which plays a crucial role in its biological activity. The compound's molecular formula is CHClN, and it has a molecular weight of approximately 133.61 g/mol.
The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. Its chiral nature allows it to selectively bind to these targets, influencing their activity through competitive or allosteric mechanisms. Key aspects of its mechanisms include:
- Enzyme Modulation : The compound can act as either an inhibitor or activator in enzyme-catalyzed reactions, thereby modulating metabolic pathways. This selectivity makes it valuable in drug development.
- Receptor Interaction : Research indicates that this compound may interact with serotonin receptors, suggesting potential applications in neuropharmacology .
Biological Activity Summary
Biological Activity | Description |
---|---|
Enzyme Inhibition | Modulates enzyme function through competitive inhibition. |
Receptor Agonism | Potentially activates serotonin receptors, influencing neurotransmission. |
Metabolic Pathway Influence | Affects pathways related to energy metabolism and redox balance. |
Case Studies and Experimental Data
- Enzyme Activity Modulation : A study demonstrated that this compound could selectively inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. This modulation indicates its potential therapeutic applications in conditions like diabetes and obesity.
- Neuropharmacological Effects : In vitro studies have shown that this compound interacts with serotonin receptors, potentially affecting mood regulation and anxiety levels. This interaction highlights the compound's relevance in developing treatments for psychiatric disorders .
- Teratogenicity Studies : Research involving animal models assessed the teratogenic potential of compounds related to this compound. Results indicated no significant gross malformations at tested doses, suggesting a margin of safety for potential therapeutic use during pregnancy .
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
Pyrrolidine | Simple five-membered nitrogen-containing ring | Basic interactions with enzymes |
N-Ethylpyrrolidine | Similar structure without carboxamide group | Limited biological activity |
(S)-2-Ethylpyrrolidine Hydrochloride | Enantiomer with different biological properties | May exhibit different receptor interactions |
Properties
IUPAC Name |
(2R)-2-ethylpyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNCADZJRBHOFP-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738866 | |
Record name | (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460748-80-5 | |
Record name | (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.